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molecular formula C11H12N2Si B1610541 2-((Trimethylsilyl)ethynyl)nicotinonitrile CAS No. 97308-49-1

2-((Trimethylsilyl)ethynyl)nicotinonitrile

Cat. No. B1610541
M. Wt: 200.31 g/mol
InChI Key: RDJSSNFIXWEMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236950B2

Procedure details

In a suitably sized pressure vessel, commercially available 2-chloro-nictinonitrile (1.5 g, 10.8 mmol) was combined with triphenylphosphine (0.228 g, 8 mole %) and palladium (II) acetate (0.083 g, 3.5 mol %) in triethylamine (20 mL). Nitrogen was bubbled through the resulting suspension at room temperature for five minutes then trimethylsilylacetylene (8.5 mL, 60.1 mmol) was added, the vessel sealed and immersed in an 80° C. oil bath. After 18.5 h the pressure tube was cooled to room temperature and the contents were filtered. The filtrate was concentrated under vacuum and the crude product purified by flash chromatography on silica gel eluting with EtOAc/hexanes to give the title compound (1.62 g, 75%) as a tan solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.228 g
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.083 g
Type
catalyst
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N:5][C:4](Cl)=[C:3]([C:8]#[N:9])[CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:29][Si:30]([C:33]#[CH:34])([CH3:32])[CH3:31]>C(N(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:29][Si:30]([CH3:32])([CH3:31])[C:33]#[C:34][C:4]1[N:5]=[CH:6][CH:1]=[CH:2][C:3]=1[C:8]#[N:9] |f:4.5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1=CC(=C(N=C1)Cl)C#N
Step Two
Name
Quantity
0.228 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0.083 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the resulting suspension at room temperature for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the vessel sealed
CUSTOM
Type
CUSTOM
Details
immersed in an 80° C.
FILTRATION
Type
FILTRATION
Details
the contents were filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product purified by flash chromatography on silica gel eluting with EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC1=C(C#N)C=CC=N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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